molecular formula C12H34N2O2Si3 B012640 Poly(dimethylsiloxane), aminopropyl terminated CAS No. 106214-84-0

Poly(dimethylsiloxane), aminopropyl terminated

Cat. No.: B012640
CAS No.: 106214-84-0
M. Wt: 322.67 g/mol
InChI Key: ZWRBLCDTKAWRHT-UHFFFAOYSA-N
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Description

Tandem mass spectrometry (MS/MS) reveals that bis(3-aminopropyl)-PDMS mainly dissociates via intramolecular nucleophilic substitutions at the end groups.

Scientific Research Applications

  • Telechelic Systems and Molecular Weight Increase in Silicone Components : Poly(dimethylsiloxane) di-terminated with amino acids is used in telechelic systems and to increase the molecular weight in silicone components (Laronde, Brook, & Hu, 2002).

  • Fouling-Release Coatings : Siloxane-polyurethane fouling-release coatings based on aminopropyl terminated PDMS macromers are effective in reducing biofilm retention of marine bacteria, aiding in the removal of diatoms, algal sporelings, and live barnacles (Sommer et al., 2010).

  • Improving Epoxy Resin : When blended in epoxy resin, amino-terminated poly(dimethylsiloxane) enhances oil and water repellency and decreases peel strength in pressure-sensitive adhesives (Kasemura, Takahashi, Nishihara, & Komatu, 1993).

  • Microfluidic Device Substrate : It serves as a substrate material for microfluidic devices due to its low cost and ease of molded features (Wang et al., 2003).

  • Biomedicine Applications : The compound is utilized for fabricating microfluidic devices in biomedicine, leveraging its physical and chemical properties for device fabrication and actuation (McDonald & Whitesides, 2002).

  • Polymerization Kinetics Studies : Used in thermally induced polymerization kinetics for maleimide double bond polymerization (Wang Chun-shan & Leu Tsu-Shang, 1999).

  • Transparent and Ductile Films Production : Poly(dimethylsiloxane)-urea-polyamide multiblock copolymers based on this compound are used for producing transparent and ductile films (Otsuki, Kakimoto, & Imai, 1992).

  • Biomedical Applications : PDMS-NH2 with grafted poly(N-vinylpyrrolidone) improves water wettability and antifouling performance, finding potential applications in biomedical fields (Le & Lee, 2020).

  • Hydrophobizing Inorganic Surfaces : It reacts with oxidized surfaces to create covalently attached poly(dimethylsiloxane) polymer chains and hydrophobize inorganic surfaces (Krumpfer & McCarthy, 2011).

  • Microfluidic DNA Analysis Systems : PDMS microchannels with isothiocyanate-terminated surfaces are suitable for microfluidic devices for DNA separation, useful in medical and forensic applications (Khodakov et al., 2011).

Future Directions

: Sigma-Aldrich Product Page

Mechanism of Action

Target of Action

Poly(dimethylsiloxane), aminopropyl terminated, is a type of silicone polymer that is widely used in various applications due to its unique physicochemical properties . It primarily targets surfaces where it forms a coating, and its interaction with these surfaces is largely determined by its physicochemical properties .

Mode of Action

The mode of action of this compound, involves the formation of a coating on the surface of the target. This coating is formed through the interaction of the polymer with the surface, which is facilitated by the unique properties of the polymer, such as its hydrophobicity and cytocompatibility . The polymer can also undergo intramolecular nucleophilic substitutions at the end groups .

Biochemical Pathways

It can influence biological systems indirectly through its interactions with surfaces and its physicochemical properties .

Pharmacokinetics

Its properties such as its viscosity, density, and refractive index can influence its behavior in a system .

Result of Action

The primary result of the action of this compound, is the formation of a coating on the surface of the target. This coating can have various effects depending on the application, such as providing water-repellent coatings in the textile industry . In addition, the polymer can undergo intramolecular nucleophilic substitutions at the end groups .

Action Environment

The action of this compound, can be influenced by various environmental factors. For example, the presence of an active oxygen plasma can facilitate the conversion of CH3–Si groups into OH–Si groups . Additionally, the polymer’s reactivity can be influenced by the ionic nature of Si–O and Si–C bonds .

Biochemical Analysis

Biochemical Properties

Poly(dimethylsiloxane), aminopropyl terminated, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS), which involves intramolecular nucleophilic substitutions at the end groups . This compound’s amine groups can form covalent bonds with proteins, enhancing their stability and functionality. Additionally, it can interact with collagen type 1 to improve cell adhesion on surfaces .

Cellular Effects

This compound, has significant effects on various types of cells and cellular processes. It influences cell function by enhancing cell adhesion, proliferation, and differentiation. For example, when used in microfluidic devices, it supports the adhesion of mesenchymal stem cells without deteriorating their potency . This compound can also facilitate long-term cell attachment, which is favorable for inducing osteogenesis and cell sheet formation . Furthermore, it can impact cell signaling pathways and gene expression by providing a more biocompatible surface for cell culture.

Molecular Mechanism

The molecular mechanism of this compound, involves its interaction with biomolecules through its amine groups. These groups can form covalent bonds with proteins and other biomolecules, enhancing their stability and functionality . Tandem mass spectrometry reveals that this compound mainly dissociates via intramolecular nucleophilic substitutions at the end groups . Additionally, it can react with various polymers, such as polyimides and polyurethanes, to form new materials with improved properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. This compound is known for its stability and resistance to degradation. For instance, when used in hydrophobic fabric coatings, it remains chemically stable even after exposure to strongly acidic or alkaline solutions and multiple washing cycles . Long-term studies have shown that it maintains its hydrophobic properties and mechanical durability, making it suitable for various industrial applications.

Dosage Effects in Animal Models

The effects of this compound, can vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that this compound is generally non-toxic and biocompatible. At high doses, it may cause skin and eye irritation

Metabolic Pathways

This compound, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be used in the synthesis of dipicolylamidopropylpoly(dimethylsiloxane) (DPPDMS), which involves intramolecular nucleophilic substitutions at the end groups . This compound’s amine groups can also participate in reactions with other biomolecules, affecting their metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through interactions with transporters and binding proteins. Its amine groups can form covalent bonds with proteins, facilitating its localization and accumulation in specific cellular compartments . This compound’s hydrophobic properties also play a role in its distribution within cells and tissues, influencing its overall activity and function.

Subcellular Localization

This compound, exhibits specific subcellular localization due to its chemical properties. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its amine groups can interact with proteins and other biomolecules, directing it to particular cellular locations . This localization can affect its activity and function, making it a valuable tool in biochemical research and industrial applications.

Properties

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34N2O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97917-34-5
Record name α,ω-Bis(3-aminopropyl)polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97917-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00570379
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89467-59-4, 106214-84-0
Record name 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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